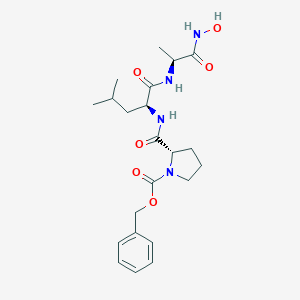

Z-Pro-leu-ala-nhoh

描述

Synthesis Analysis

Peptides containing Z-alpha,beta-dehydroleucine, similar to "Z-Pro-leu-ala-nhoh", have been synthesized to investigate their solution conformations, indicating a strong tendency to stabilize folded Type II beta-turn conformations when positioned at specific locations within a peptide chain (Uma et al., 1989).

Molecular Structure Analysis

Investigations into the gas phase IR spectra of tri-peptides like Z-Pro-Leu-Gly highlight the effect of C-terminal amide capping on secondary structures. These studies suggest different hydrogen-bonding networks based on the presence or absence of specific terminal groups, which significantly influence the peptide's overall structure (Chakraborty et al., 2012).

Chemical Reactions and Properties

The stabilization of zwitterionic structures of amino acids by ammonium ions, as seen in compounds related to "Z-Pro-leu-ala-nhoh", provides insights into the chemical behavior and interaction strengths of amino acids in various conditions. This stabilization plays a crucial role in the existence of zwitterionic structures in biological systems (Wu & McMahon, 2008).

Physical Properties Analysis

The synthesis and conformational analysis of homochiral model peptides have shown that modifications to amino acids can significantly impact their ability to fold into specific structures like β-bends and helical structures, which are crucial for understanding the physical properties of these peptides (Kamphuis et al., 2010).

Chemical Properties Analysis

Investigations into the synthesis and properties of polypeptides containing proline provide insights into the chemical nature and potential applications of peptides. High-purity synthesis methods and the study of copolypeptides with various amino acids reveal the solubility and structural characteristics important for understanding the chemical properties of such compounds (Iizuka et al., 1993).

科学研究应用

Calpain Inhibition: 一项研究确定了一种相关化合物,Z-(D)Ala-Leu-Phe-(OCO-2,6-Fl2-Ph) (69),作为一种选择性的时间依赖性calpain I蛋白酶抑制剂,其特异性大于先前的底物 (Harris et al., 1995)。

Collagenase Inhibition: Z-Pro-Leu-Ala-NHOH及其变体Z-Pro-D-Leu-D-Ala-NHOH在蝌蚪和人类皮肤中对胶原酶表现出强大的抑制活性,这些酶可以降解胶原蛋白,IC50约为10^-6 M (Odake et al., 1990)。

Neurite Outgrowth Promotion: 另一种相关化合物Z-Leu-Leu-Leu-al (ZLLLal)是一种强效的肽蛋白酶抑制剂,能够诱导PC12h细胞中的神经突起生长,这是神经生物学研究的模型 (Saito et al., 1990)。

Enzyme Inhibition Studies: Z-Pro-Leu-Gly–OH和Z-Pro-Leu-Gly–NH2,这两种结构与Z-Pro-Leu-Ala-NHOH类似的化合物,被用于研究它们的二级结构,这对于理解生物系统中的肽相互作用至关重要 (Chakraborty et al., 2012)。

Antihypertensive Activity: Z-Pro-Leu-Trp,一种结构相关的肽,被发现能够抑制血管紧张素I转化酶,并在大鼠中表现出降压作用 (Maruyama et al., 1987)。

安全和危害

属性

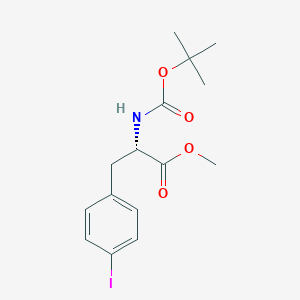

IUPAC Name |

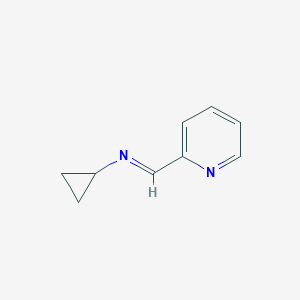

benzyl (2S)-2-[[(2S)-1-[[(2S)-1-(hydroxyamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N4O6/c1-14(2)12-17(20(28)23-15(3)19(27)25-31)24-21(29)18-10-7-11-26(18)22(30)32-13-16-8-5-4-6-9-16/h4-6,8-9,14-15,17-18,31H,7,10-13H2,1-3H3,(H,23,28)(H,24,29)(H,25,27)/t15-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGYGQYGBIUTAJ-SZMVWBNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Pro-leu-ala-nhoh | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5'-Aminospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B44154.png)

![4-(Trifluoromethyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B44170.png)

![(R)-[[1-[[(Methylsulfonyl)oxy]methyl]-2-(phenylmethoxy)ethoxy]methyl]phosphonic acid diethyl ester](/img/structure/B44177.png)

![Methyl (4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-3-ethoxycarbonyloxy-6-formyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44178.png)

![Methyl (4R)-4-[(1S,2S,4R,5R,7R,10R,11S,14R,15R,18S)-7-ethoxycarbonyloxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadecan-15-yl]pentanoate](/img/structure/B44182.png)